Tripalmitolein

Vue d'ensemble

Description

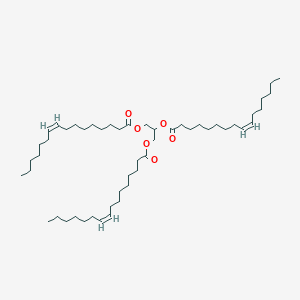

1,2,3-Tripalmitoléoyl-rac-glycérol: is a triacylglycérol qui contient de l'acide palmitoléique aux positions sn-1, sn-2 et sn-3

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le 1,2,3-Tripalmitoléoyl-rac-glycérol peut être synthétisé par estérification du glycérol avec de l'acide palmitoléique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique pour faciliter le processus d'estérification. La réaction est effectuée sous reflux, et le produit est purifié par des techniques telles que la chromatographie sur colonne .

Méthodes de production industrielle: Dans un contexte industriel, la production de 1,2,3-Tripalmitoléoyl-rac-glycérol implique des processus d'estérification à grande échelle. L'utilisation de réacteurs continus et de méthodes de purification avancées telles que la chromatographie liquide haute performance (HPLC) assure un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Hydrolysis

Hydrolysis is a reaction where a molecule is cleaved into two or more parts by the addition of water. Triglycerides such as tripalmitolein undergo hydrolysis to produce glycerol and fatty acids10 . The reaction can be catalyzed by acids, bases, or enzymes10 .

-

Acid Hydrolysis: In acid hydrolysis, the reaction is catalyzed by an acid. The general reaction for triglyceride hydrolysis is :

Triglyceride + 3 Water ↔ Glycerol + 3 Fatty Acids

-

Base Hydrolysis (Saponification): Base hydrolysis, also known as saponification, involves the use of a base to break the ester bonds in the triglyceride10 . This process yields glycerol and fatty acid salts (soap)10.

-

Enzymatic Hydrolysis: Enzymes, such as lipases, can catalyze the hydrolysis of this compound . Lipases are used in biological systems to digest triglycerides into glycerol and fatty acids .

Hydrogenation

Hydrogenation is a chemical reaction involving the addition of hydrogen to unsaturated bonds, thereby reducing them. This compound contains three palmitoleic acid residues, each with a carbon-carbon double bond. Complete hydrogenation of this compound would saturate these double bonds, converting the unsaturated fatty acids into saturated ones .

For complete hydrogenation, 3 moles of hydrogen gas are required per mole of glyceryl trioleate .

Other Reactions

-

Oxidation: The carbon-carbon double bonds in the fatty acid residues of this compound can react with molecular oxygen from the air10. This oxidation process can lead to the formation of short-chain aldehydes and carboxylic acids10.

-

Transesterification: Triglycerides react with an alcohol, producing fatty acid alkyl esters and glycerol . These reactions are catalyzed by acid/base catalysts to increase the reaction rate and its yield .

Comparison with Other Triglycerides

This compound shares similarities with other triglycerides but differs in its fatty acid composition.

Comparable Compounds :

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tripalmitin | C51H98O6 | Fully saturated; no double bonds |

| Trilaurin | C45H90O6 | Composed of lauric acid; shorter chain fatty acids |

| Tristearin | C57H110O6 | Composed of stearic acid; fully saturated |

| Trilinolein | C51H92O6 | Contains three linoleic acids; polyunsaturated |

This compound's uniqueness lies in its specific arrangement of unsaturated bonds and its potential health benefits related to metabolic processes compared to these other triglycerides.

Applications De Recherche Scientifique

Anti-Diabetic Properties

Mechanism and Effects:

Research indicates that tripalmitolein may improve insulin sensitivity and glucose tolerance, particularly in animal models of diabetes. Studies have shown that it can regulate blood sugar levels, making it a candidate for managing type 2 diabetes . The infusion of palmitoleic acid, a component of this compound, has been linked to reduced weight gain and circulating insulin levels in dietary-induced obese mice .

Case Studies:

- In one study, this compound infusion led to decreased expression of genes related to lipogenesis and fatty acid synthesis in the liver, suggesting a mechanism for its insulin-sensitizing properties .

Anti-Inflammatory Effects

Potential Benefits:

this compound exhibits anti-inflammatory properties, which may be beneficial in treating chronic inflammatory conditions, including inflammatory bowel disease (IBD). It has been shown to suppress the production of inflammatory mediators .

Research Insights:

- Animal studies have demonstrated that this compound can alleviate symptoms associated with inflammation, indicating its therapeutic potential in inflammatory diseases .

Neuroprotective Effects

Emerging Research:

There is growing interest in the neuroprotective properties of this compound. Preliminary studies suggest that it may improve cognitive function and protect neurons from damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Findings:

- Animal model studies indicate that this compound may play a role in enhancing cognitive performance and reducing neurodegeneration, although further research is required to elucidate the underlying mechanisms .

Nutritional Applications

Dietary Sources:

this compound is found in certain vegetable oils and animal fats, contributing to their nutritional profiles. Its unique fatty acid composition may offer health benefits when included in dietary regimens .

Comparative Analysis:

The following table compares this compound with other triglycerides based on their chemical structure and unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tripalmitin | C51H98O6 | Fully saturated; no double bonds |

| Trilaurin | C45H90O6 | Composed of lauric acid; shorter chain fatty acids |

| Tristearin | C57H110O6 | Composed of stearic acid; fully saturated |

| Trilinolein | C51H92O6 | Contains three linoleic acids; polyunsaturated |

This compound's unique arrangement of unsaturated bonds distinguishes it from these triglycerides, potentially enhancing its health benefits related to metabolic processes.

Mechanistic Insights

Biological Role:

this compound acts primarily as an energy storage molecule. It can be metabolized by enzymes to release fatty acids for energy production through cellular respiration . Additionally, ongoing research is exploring its role in various biological processes beyond energy metabolism.

Mécanisme D'action

The mechanism of action of 1,2,3-Tripalmitoleoyl-rac-glycerol involves its interaction with cellular membranes and enzymes involved in lipid metabolism. It reduces erythrocyte deformability in a concentration-dependent manner, which is significant in the context of blood flow and cellular health. The compound also influences hepatic lipid levels, particularly in models of hepatic steatosis .

Comparaison Avec Des Composés Similaires

Composés similaires:

1,2,3-Trioléoyl-rac-glycérol: Contient de l'acide oléique au lieu de l'acide palmitoléique.

1,2,3-Trilinoléoyl-rac-glycérol: Contient de l'acide linoléique.

1,2,3-Tripalmitoyl-rac-glycérol: Contient de l'acide palmitique au lieu de l'acide palmitoléique.

Unicité: Le 1,2,3-Tripalmitoléoyl-rac-glycérol est unique en raison de la présence d'acide palmitoléique, qui confère des propriétés biochimiques distinctes telles que ses effets sur la déformabilité des érythrocytes et le métabolisme lipidique. Cela en fait un composé précieux pour des applications de recherche spécifiques et des utilisations thérapeutiques potentielles .

Propriétés

IUPAC Name |

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGWNZXOCSYJQL-BUTYCLJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021950 | |

| Record name | Tripalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20246-55-3, 30773-83-2 | |

| Record name | Tripalmitolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripalmitolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPALMITOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9836937KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.